molecular formula C16H13FO3 B12613042 [3-(4-Fluorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone CAS No. 918665-01-7

[3-(4-Fluorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone

Cat. No.: B12613042
CAS No.: 918665-01-7
M. Wt: 272.27 g/mol
InChI Key: YFEJNGITTYXOQP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxiran-2-ylmethanone is an organic compound with the molecular formula C15H13FO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxiran-2-ylmethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluorophenyl)oxiran-2-ylmethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxiran-2-ylmethanone involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes .

Biological Activity

3-(4-Fluorophenyl)oxiran-2-ylmethanone, a compound characterized by its oxirane structure and substituted aromatic rings, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}O3_3
  • Molecular Weight : 254.281 g/mol
  • Density : 1.213 g/cm³
  • Boiling Point : 411°C
  • LogP : 3.018

These properties suggest that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of 3-(4-Fluorophenyl)oxiran-2-ylmethanone can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicate that compounds with similar structures exhibit competitive inhibition against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity :
    • The presence of methoxy and fluorine substituents may enhance the electron-donating ability of the compound, contributing to its antioxidant properties. This has been linked to reduced oxidative stress in cellular models .
  • Cytotoxic Effects :
    • Preliminary studies have shown that derivatives of this compound can exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Inhibitory Effects on Cholinesterases

A study evaluated the inhibitory effects of various oxirane derivatives, including 3-(4-Fluorophenyl)oxiran-2-ylmethanone, against AChE and BChE. The results indicated that certain structural modifications could enhance inhibitory potency. For instance, compounds with electron-withdrawing groups showed improved inhibition profiles, with IC50_{50} values ranging from 5.4 μM to 24.3 μM depending on the substituents present .

Antioxidant Potential

Research focusing on the antioxidant activity of similar oxirane compounds demonstrated their ability to scavenge free radicals effectively. The structure-activity relationship suggested that the methoxy group plays a significant role in enhancing antioxidant capacity, potentially through radical stabilization mechanisms .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AChE InhibitionIC50_{50} = 10.4 μM
BChE InhibitionIC50_{50} = 7.7 μM
Antioxidant ActivityModerate scavenging activity against DPPH radicals
CytotoxicityInduces apoptosis in MCF-7 cells

Properties

CAS No.

918665-01-7

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

[3-(4-fluorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H13FO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3

InChI Key

YFEJNGITTYXOQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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